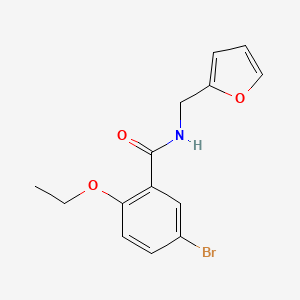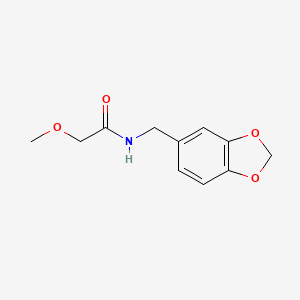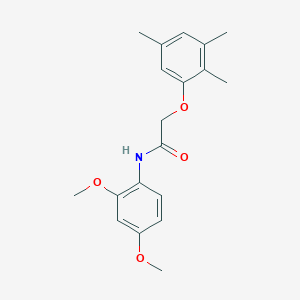methanone](/img/structure/B5811631.png)
[4-(benzyloxy)phenyl](5-hydroxy-1-benzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(benzyloxy)phenyl](5-hydroxy-1-benzofuran-3-yl)methanone, commonly known as BPFK, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of BPFK is not fully understood. However, studies have shown that BPFK can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BPFK has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
BPFK has been shown to have a range of biochemical and physiological effects. Studies have shown that BPFK can inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation. BPFK has also been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPFK in lab experiments is its potential therapeutic properties. BPFK has been shown to have anti-cancer and neuroprotective properties, which can be studied further for potential drug development. However, one of the limitations of using BPFK in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for research on BPFK. One area of research is to study the mechanism of action of BPFK in more detail to gain a better understanding of how it works. Another area of research is to study the potential use of BPFK in the treatment of other diseases such as diabetes and cardiovascular disease. Further studies are also needed to determine the safety and efficacy of BPFK in humans.
Conclusion:
In conclusion, BPFK is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Studies have shown that BPFK has anti-cancer and neuroprotective properties, which can be studied further for potential drug development. However, further research is needed to fully understand the mechanism of action of BPFK and its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of BPFK involves a series of chemical reactions that start with the reaction of 4-hydroxybenzaldehyde with 4-bromobenzyl bromide to form 4-(benzyloxy)benzaldehyde. This is followed by the reaction of 4-(benzyloxy)benzaldehyde with 5-hydroxy-1-benzofuran-3-carboxylic acid to form [4-(benzyloxy)phenyl](5-hydroxy-1-benzofuran-3-yl)methanone. The final product is obtained after purification using column chromatography.
Scientific Research Applications
BPFK has been studied for its potential therapeutic properties in various scientific research studies. One of the most promising applications of BPFK is in the treatment of cancer. Studies have shown that BPFK has anti-cancer properties and can inhibit the growth of cancer cells. BPFK has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-(4-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c23-17-8-11-21-19(12-17)20(14-26-21)22(24)16-6-9-18(10-7-16)25-13-15-4-2-1-3-5-15/h1-12,14,23H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOAUXQMJXORDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C3=COC4=C3C=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)
![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)



![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)